molecular formula C10H8BrClN2 B2445811 1-Benzyl-4-bromo-5-chloropyrazole CAS No. 1782897-29-3

1-Benzyl-4-bromo-5-chloropyrazole

Cat. No.: B2445811
CAS No.: 1782897-29-3
M. Wt: 271.54
InChI Key: HVMKYQPVIRRNQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4-bromo-5-chloropyrazole is a heterocyclic compound with the molecular formula C10H8BrClN2 and a molecular weight of 271.54 g/mol It is a derivative of pyrazole, a five-membered ring containing two adjacent nitrogen atoms

Scientific Research Applications

1-Benzyl-4-bromo-5-chloropyrazole has several scientific research applications:

Future Directions

Pyrazole-containing compounds, including 1-Benzyl-4-bromo-5-chloropyrazole, are influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

Preparation Methods

The synthesis of 1-Benzyl-4-bromo-5-chloropyrazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the bromination and chlorination of a pyrazole derivative. The reaction conditions often include the use of brominating and chlorinating agents such as N-bromosuccinimide (NBS) and thionyl chloride (SOCl2), respectively . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Benzyl-4-bromo-5-chloropyrazole undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, organoboron compounds, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-bromo-5-chloropyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-Benzyl-4-bromo-5-chloropyrazole can be compared with other pyrazole derivatives, such as:

  • 1-Benzyl-4-bromo-5-fluoropyrazole
  • 1-Benzyl-4-chloro-5-bromopyrazole
  • 1-Benzyl-4-iodo-5-chloropyrazole

These compounds share similar structural features but differ in their halogen substituents, which can influence their chemical reactivity and applications. The unique combination of bromine and chlorine atoms in this compound provides distinct properties that may be advantageous in specific research and industrial contexts .

Properties

IUPAC Name

1-benzyl-4-bromo-5-chloropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrClN2/c11-9-6-13-14(10(9)12)7-8-4-2-1-3-5-8/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVMKYQPVIRRNQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(C=N2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.